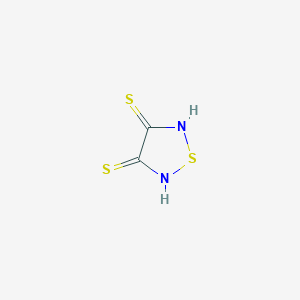![molecular formula C9H11Cl2O4PS B14270734 2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene CAS No. 138144-97-5](/img/structure/B14270734.png)
2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene is an organophosphorus compound characterized by its unique structure, which includes a benzene ring substituted with chlorine atoms at the 2 and 4 positions, and a phosphoryl group linked to an ethoxy and methylsulfinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene typically involves multiple steps:
Chlorination of Benzene: The initial step involves the chlorination of benzene to introduce chlorine atoms at the 2 and 4 positions. This can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of Phosphoryl Group: The next step involves the introduction of the phosphoryl group. This can be done by reacting the chlorinated benzene with a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.
Addition of Ethoxy and Methylsulfinyl Groups: Finally, the ethoxy and methylsulfinyl groups are introduced through nucleophilic substitution reactions. Ethanol and methylsulfinyl chloride can be used as reagents under appropriate conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of deoxygenated products.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism by which 2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The chlorine atoms and the benzene ring contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenol: Similar structure but lacks the phosphoryl and sulfinyl groups.
2,4-Dichloro-1-(methylsulfinyl)benzene: Similar but lacks the ethoxy group.
2,4-Dichloro-1-(ethoxyphosphoryl)benzene: Similar but lacks the methylsulfinyl group.
Uniqueness
2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
138144-97-5 |
|---|---|
Molekularformel |
C9H11Cl2O4PS |
Molekulargewicht |
317.12 g/mol |
IUPAC-Name |
2,4-dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C9H11Cl2O4PS/c1-3-14-16(12,17(2)13)15-9-5-4-7(10)6-8(9)11/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
SQYAMSFNIOWMSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OC1=C(C=C(C=C1)Cl)Cl)S(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(4-Chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B14270665.png)
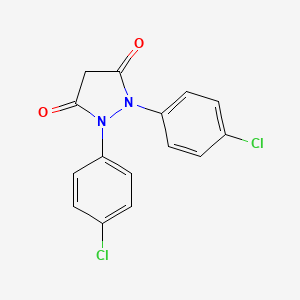
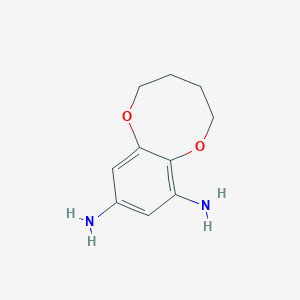


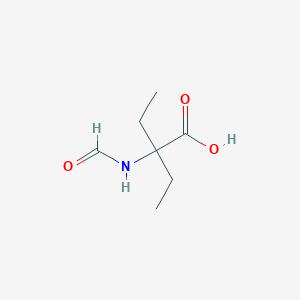


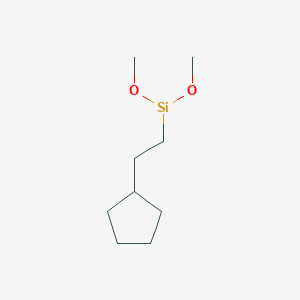
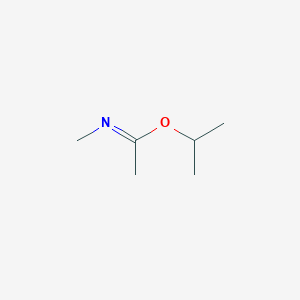
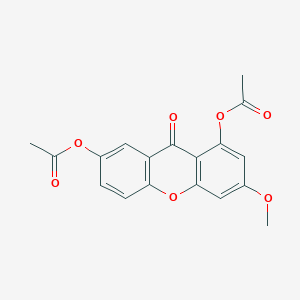

phosphanium perchlorate](/img/structure/B14270729.png)
